2-(Cyclohexylamino)-1-phenylethanone
Description
2-(Cyclohexylamino)-1-phenylethanone is a ketone derivative featuring a cyclohexylamino substituent at the β-position of the phenyl ethanone backbone. Its IUPAC name, 2-(cyclohexylamino)-1-phenylethanone, reflects the cyclohexylamine group attached to the carbonyl-bearing carbon. This compound is primarily utilized in research and development, particularly under the supervision of qualified professionals, as indicated in its safety data sheet . The cyclohexylamino moiety may confer unique steric and electronic properties, influencing reactivity in nucleophilic additions or hydrogen-bonding interactions.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(cyclohexylamino)-1-phenylethanone |
InChI |
InChI=1S/C14H19NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
KWSXEPSCFXBAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC=CC=C2 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs and their modifications include:
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (CAS 56071-71-7): Replaces the cyclohexylamino group with a benzothiazole-sulfanyl unit. This introduces sulfur-based reactivity and planar aromaticity, enhancing π-π stacking and participation in Michael/Knoevenagel reactions .
2-(4-Chlorophenyl)-1-phenylethanone (CAS 6332-83-8): Substitutes the cyclohexylamino group with a 4-chlorophenyl ring. The electron-withdrawing Cl group increases electrophilicity at the carbonyl, favoring nucleophilic attack .
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone (CAS 300726-25-4): Features a thiadiazole-sulfanyl group with an amino substituent, enabling metal coordination and diverse tautomeric states .
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime (CAS 929974-03-8): Oxime functionalization introduces tautomerism and hydrogen-bonding capacity, contrasting with the amino group’s basicity .
Physical and Chemical Properties
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